JNK3 inhibitor-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNK3 inhibitor-4 is a potent inhibitor of c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family. This compound is known for its strong inhibitory effect on JNK3, with an IC50 value of 1.0 nM. It exhibits exceptional selectivity against JNK3 when compared to other protein kinases, including isoforms JNK1 and JNK2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNK3 inhibitor-4 involves the preparation of a 2-aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile derivative. The synthetic route typically includes the following steps:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrimidinyl group: This is achieved through nucleophilic substitution reactions.
Attachment of the aryl group: This step involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
JNK3 inhibitor-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the aryl and pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have modified biological activities and properties .
Scientific Research Applications
JNK3 inhibitor-4 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of JNK3 and its effects on various biochemical pathways.
Biology: The compound is employed in research related to cellular stress responses, apoptosis, and neurodegenerative diseases.
Medicine: this compound shows potential as a therapeutic agent for treating neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases.
Industry: The compound is used in the development of pharmaceuticals targeting JNK3-related pathways.
Mechanism of Action
JNK3 inhibitor-4 exerts its effects by inhibiting the phosphorylation of c-Jun, a component of the activator protein-1 (AP-1) transcription factor complex. This inhibition prevents the activation of downstream targets involved in apoptosis and cellular stress responses. The compound specifically targets JNK3, which is predominantly expressed in the brain and plays a crucial role in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
SR-4326: Another JNK3 inhibitor with similar inhibitory activity but less isoform selectivity.
CC-930: A lead compound identified through virtual screening with potential as a JNK3 inhibitor.
Uniqueness
JNK3 inhibitor-4 stands out due to its exceptional selectivity for JNK3 over other isoforms and protein kinases. This selectivity makes it a valuable tool for studying JNK3-specific pathways and developing targeted therapies for neurodegenerative diseases .
Properties
Molecular Formula |
C28H27N7O |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[3-[2-[[(3S)-1-(cyclopropanecarbonyl)piperidin-3-yl]amino]pyrimidin-4-yl]-2-naphthalen-2-ylimidazol-4-yl]acetonitrile |
InChI |
InChI=1S/C28H27N7O/c29-13-11-24-17-31-26(22-10-7-19-4-1-2-5-21(19)16-22)35(24)25-12-14-30-28(33-25)32-23-6-3-15-34(18-23)27(36)20-8-9-20/h1-2,4-5,7,10,12,14,16-17,20,23H,3,6,8-9,11,15,18H2,(H,30,32,33)/t23-/m0/s1 |
InChI Key |
MIFPZJRPCSILQA-QHCPKHFHSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)C2CC2)NC3=NC=CC(=N3)N4C(=CN=C4C5=CC6=CC=CC=C6C=C5)CC#N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)NC3=NC=CC(=N3)N4C(=CN=C4C5=CC6=CC=CC=C6C=C5)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.